2H-Pyran, 2-(ethenylthio)-3,4-dihydro-
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Overview
Description
2H-Pyran, 2-(ethenylthio)-3,4-dihydro- is a heterocyclic compound that features a pyran ring with an ethenylthio substituent. This compound is part of the larger family of 2H-pyrans, which are known for their presence in various natural products and their utility in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-pyrans, including 2H-Pyran, 2-(ethenylthio)-3,4-dihydro-, can be achieved through several methods. One common approach involves the phosphine-catalyzed (3 + 3) annulations between allenoates and 1C,3O-bisnucleophiles . Another method includes a one-pot sequence via a silver (I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, followed by a base-catalyzed isomerization and 6π-oxaelectrocyclization .
Industrial Production Methods
Industrial production methods for 2H-pyrans often involve scalable catalytic processes. For instance, the DABCO-catalyzed reactions of α-halo carbonyl compounds with dimethyl acetylenedicarboxylate (DMAD) at room temperature yield highly functionalized 2H-pyrans in good yields .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 2-(ethenylthio)-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethenylthio group into sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyran ring or the ethenylthio group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethenylthio group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the ethenylthio position.
Scientific Research Applications
2H-Pyran, 2-(ethenylthio)-3,4-dihydro- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-(ethenylthio)-3,4-dihydro- involves its interaction with various molecular targets. The ethenylthio group can participate in nucleophilic or electrophilic interactions, while the pyran ring can undergo ring-opening reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran: The parent compound without the ethenylthio substituent.
2H-Chromenes: Pyran rings fused to aromatic rings, which are more stable and have a broad spectrum of biological activities.
Tetrahydropyrans: Saturated analogs of 2H-pyrans, often used in the synthesis of natural products and pharmaceuticals.
Uniqueness
2H-Pyran, 2-(ethenylthio)-3,4-dihydro- is unique due to the presence of the ethenylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61645-66-7 |
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Molecular Formula |
C7H10OS |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
2-ethenylsulfanyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C7H10OS/c1-2-9-7-5-3-4-6-8-7/h2,4,6-7H,1,3,5H2 |
InChI Key |
BUDWOLNOWHAADS-UHFFFAOYSA-N |
Canonical SMILES |
C=CSC1CCC=CO1 |
Origin of Product |
United States |
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